(4-(Phenanthren-2-yl)phenyl)boronicacid
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Overview
Description
(4-(Phenanthren-2-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C20H15BO2 and a molecular weight of 298.14 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further connected to a phenanthrene moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Phenanthren-2-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed under mild conditions using palladium catalysts and boronic acid derivatives . The general procedure includes the reaction of a phenylboronic acid with a phenanthrene derivative in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4 .
Industrial Production Methods: Industrial production of (4-(Phenanthren-2-yl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening methods allows for the optimization of reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: (4-(Phenanthren-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed:
Oxidation: Phenols.
Reduction: Hydroxyl derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
(4-(Phenanthren-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of (4-(Phenanthren-2-yl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid with a single phenyl ring.
Naphthylboronic acid: Contains a naphthalene moiety instead of a phenanthrene moiety.
Biphenylboronic acid: Features two phenyl rings connected by a single bond.
Uniqueness: (4-(Phenanthren-2-yl)phenyl)boronic acid is unique due to the presence of the phenanthrene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in specific cross-coupling reactions and applications where other boronic acids may not be as effective .
Biological Activity
(4-(Phenanthren-2-yl)phenyl)boronic acid, a compound characterized by its unique phenanthrenyl substituent, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C20H15BO2
- Molecular Weight : 298.14 g/mol
- CAS Number : 737764-74-8
The compound's structure includes a boronic acid functional group, which is known for its ability to interact with various biological molecules, enhancing its potential as a therapeutic agent.
The biological activity of (4-(Phenanthren-2-yl)phenyl)boronic acid is largely attributed to the boron atom's capacity to form stable complexes with nucleophiles such as diols and amines. This property facilitates interactions with biomolecules, potentially influencing various biological processes. The phenanthrenyl moiety may enhance these interactions through π-π stacking with nucleic acids or proteins, which can lead to increased biological activity .
Biological Activities
Research has indicated several promising biological activities associated with boronic acids and their derivatives, including:
Study on Antiviral Properties
A study focused on phenanthrene derivatives found that certain compounds exhibited strong inhibitory activity against HIV integrase with IC50 values in the low micromolar range. For instance, a related compound showed an IC50 of 1.4 μM against strand transfer reactions, highlighting the potential for phenanthrene-based compounds in antiviral therapy .
Anticancer Research
In another investigation into the anticancer properties of boronic acids, it was observed that compounds containing similar structures could effectively inhibit tumor growth in mouse models. These studies emphasized the importance of the boronic acid group in enhancing anticancer activity through mechanisms such as tubulin disruption and apoptosis induction .
Comparative Analysis of Similar Compounds
Compound Name | CAS Number | Molecular Weight | Biological Activity |
---|---|---|---|
(4-(Phenanthren-9-yl)phenyl)boronic acid | 737764-74-8 | 298.14 g/mol | Antiviral, Anticancer |
4-Borono-phenylalanine | 1008-03-9 | 197.19 g/mol | Anticancer |
Bortezomib | 179324-69-7 | 384.46 g/mol | Anticancer (proteasome inhibitor) |
Properties
Molecular Formula |
C20H15BO2 |
---|---|
Molecular Weight |
298.1 g/mol |
IUPAC Name |
(4-phenanthren-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C20H15BO2/c22-21(23)18-10-7-14(8-11-18)16-9-12-20-17(13-16)6-5-15-3-1-2-4-19(15)20/h1-13,22-23H |
InChI Key |
DLUSXJXLIZOYTP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3)(O)O |
Origin of Product |
United States |
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